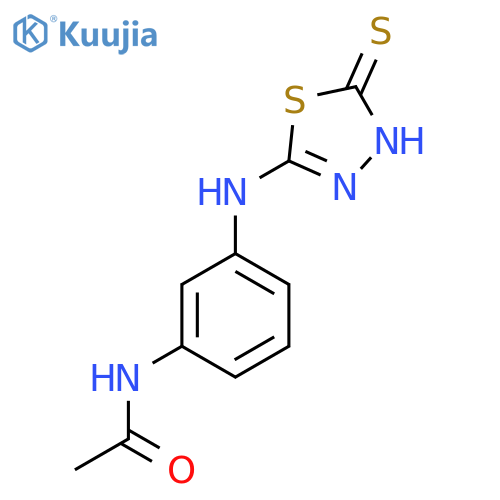

Cas no 1000933-13-0 (n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide)

1000933-13-0 structure

商品名:n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide

CAS番号:1000933-13-0

MF:C10H10N4OS2

メガワット:266.342598438263

MDL:MFCD09971455

CID:4558554

PubChem ID:28819180

n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide

- N-{3-[(5-mercapto-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide

- N-[3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]phenyl]acetamide

- Z324553028

- n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide

-

- MDL: MFCD09971455

- インチ: 1S/C10H10N4OS2/c1-6(15)11-7-3-2-4-8(5-7)12-9-13-14-10(16)17-9/h2-5H,1H3,(H,11,15)(H,12,13)(H,14,16)

- InChIKey: VYXZRWHKPSCGKQ-UHFFFAOYSA-N

- ほほえんだ: S1C(NN=C1NC1=CC=CC(=C1)NC(C)=O)=S

計算された属性

- せいみつぶんしりょう: 266.029603g/mol

- どういたいしつりょう: 266.029603g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 123

- ぶんしりょう: 266.3g/mol

- 疎水性パラメータ計算基準値(XlogP): 1.5

n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-31311-5.0g |

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |

1000933-13-0 | 95.0% | 5.0g |

$1075.0 | 2025-02-20 | |

| Enamine | EN300-31311-10.0g |

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |

1000933-13-0 | 95.0% | 10.0g |

$1593.0 | 2025-02-20 | |

| TRC | N926235-25mg |

n-{3-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |

1000933-13-0 | 25mg |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-31311-2.5g |

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |

1000933-13-0 | 95.0% | 2.5g |

$726.0 | 2025-02-20 | |

| Enamine | EN300-31311-10g |

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |

1000933-13-0 | 100% | 10g |

$1593.0 | 2023-09-05 | |

| Enamine | EN300-31311-5g |

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |

1000933-13-0 | 100% | 5g |

$1075.0 | 2023-09-05 | |

| 1PlusChem | 1P019LYJ-2.5g |

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |

1000933-13-0 | 100% | 2.5g |

$960.00 | 2023-12-27 | |

| Aaron | AR019M6V-2.5g |

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |

1000933-13-0 | 100% | 2.5g |

$1024.00 | 2023-12-16 | |

| Aaron | AR019M6V-1g |

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |

1000933-13-0 | 95% | 1g |

$536.00 | 2025-02-08 | |

| A2B Chem LLC | AV27179-250mg |

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |

1000933-13-0 | 100% | 250mg |

$185.00 | 2024-04-20 |

n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

1000933-13-0 (n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide) 関連製品

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 55290-64-7(Dimethipin)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量